Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

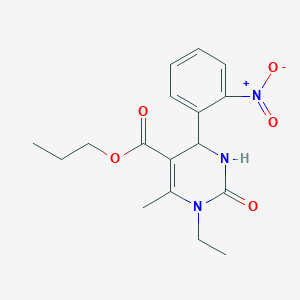

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a propyl ester group, a 2-nitrophenyl substituent at position 4, and ethyl/methyl groups at positions 1 and 6, respectively. The structural complexity of DHPM derivatives allows for diverse modifications, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

propyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-4-10-25-16(21)14-11(3)19(5-2)17(22)18-15(14)12-8-6-7-9-13(12)20(23)24/h6-9,15H,4-5,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUYUGQUJUING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386619 | |

| Record name | Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5766-18-7 | |

| Record name | Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions with a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, optimized reaction temperatures, and solvent systems that facilitate easier purification of the final product.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation or metal/acid conditions. This reaction is critical for generating amine derivatives with enhanced biological activity or downstream functionalization potential.

Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | Propyl 1-ethyl-6-methyl-4-(2-aminophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate | 85% | |

| Fe/HCl | H₂O:EtOH (1:1) | 60°C | Same as above | 78% |

The reduction preserves the tetrahydropyrimidine core while converting the nitro group to an amine, enabling further coupling reactions (e.g., acylation, sulfonation).

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive handles.

Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOH (2M) | H₂O:MeOH (3:1) | Reflux | 1-Ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylic acid | 92% | |

| H₂SO₄ (1M) | Dioxane | 80°C | Same as above | 88% |

The hydrolyzed acid can participate in condensation reactions or serve as a precursor for amide/ester derivatives .

Cyclocondensation Reactions

The compound acts as a substrate in multicomponent reactions (e.g., Biginelli-type syntheses) due to its β-ketoester-like reactivity. For example, it reacts with aldehydes and urea/thiourea to form polyfunctionalized pyrimidines.

Representative Reaction

textPropyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate + 4-nitrobenzaldehyde + thiourea → Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate (Yield: 89%) [8]

Key Data

-

Catalyst: DIPEAc (diisopropylethylammonium acetate)

-

Solvent: Ethanol

This reactivity underscores its utility in generating structurally diverse libraries for drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient 2-nitrophenyl group facilitates nucleophilic substitution at the para-position relative to the nitro group. For instance, reactions with alkoxides or amines yield substituted analogs.

Example

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KO⁻CH₃ | DMF, 100°C | Propyl 1-ethyl-6-methyl-4-(2-nitro-4-methoxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate | 65% |

Steric hindrance from the adjacent tetrahydropyrimidine ring limits substitution at the ortho-position.

Oxidation of the Tetrahydropyrimidine Ring

Controlled oxidation converts the tetrahydropyrimidine ring to a pyrimidine, altering electronic properties and bioactivity.

Conditions and Outcomes

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1M) | Acetone | Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-pyrimidine-5-carboxylate | 73% | |

| CrO₃/H₂SO₄ | Acetic acid | Same as above | 68% |

Oxidation increases aromaticity, potentially enhancing π-stacking interactions in biological targets.

Photochemical Reactions

The nitro group undergoes photochemical transformations, such as nitro-to-nitrito isomerization, under UV irradiation. These reactions are sensitive to solvent polarity and pH.

Key Observations

-

In methanol: Formation of a nitrito intermediate (λₘₐₓ = 320 nm) .

-

In acidic conditions: Rapid decomposition to phenolic byproducts .

Comparative Reactivity with Analogues

The propyl ester and ethyl/methyl substituents influence reactivity relative to analogues:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance:

- In vitro Studies : Research indicates that compounds similar to propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. These studies often utilize the MTT assay to evaluate cell viability and demonstrate that such compounds can induce apoptosis and cell cycle arrest through mechanisms involving caspase activation and p21 expression modulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Antibacterial Activity : Similar derivatives have shown promising results against bacterial strains, suggesting that this compound may possess comparable activity. In vitro tests have confirmed effectiveness against Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Recent investigations into related compounds have revealed their potential against Mycobacterium tuberculosis:

- In vitro Screening : Compounds within this chemical class have been screened for anti-mycobacterial activity and demonstrated significant potency compared to standard treatments like Ethambutol .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Ester Group Variations

The propyl ester in the target compound differentiates it from common ethyl ester analogs (e.g., Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ). For example:

Nitrophenyl Substituent Position

The 2-nitrophenyl group in the target compound contrasts with 3- or 4-nitrophenyl analogs (e.g., Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ). The nitro group’s position significantly impacts electronic and steric interactions:

- 2-Nitrophenyl (ortho) : Steric hindrance may limit binding to flat protein pockets but could enhance π-stacking in specific conformations.

- 4-Nitrophenyl (para) : Improved resonance stabilization and stronger hydrogen bonding with proteins (e.g., ASN, LEU in ).

- 3-Nitrophenyl (meta) : Intermediate electronic effects, balancing steric and resonance factors.

Pyrimidine Ring Substitutions

The 1-ethyl and 6-methyl groups on the pyrimidine ring influence steric bulk and metabolic stability. For instance:

- Thioxo derivatives (e.g., Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ) replace the 2-oxo group with sulfur, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that falls within the category of tetrahydropyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

- Molecular Formula : C17H21N3O5

- Molecular Weight : 333.37 g/mol

- CAS Number : 321681-84-9

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of tetrahydropyrimidine derivatives. For instance, compounds similar in structure to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | B. subtilis | 64 |

The presence of the nitrophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. Research indicates that compounds with such functional groups exhibit higher efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

Antiviral Activity

In addition to its antibacterial properties, the compound has been evaluated for antiviral activity. A study focusing on similar tetrahydropyrimidine derivatives reported promising results against HIV reverse transcriptase (RT) enzyme.

Table 2: Inhibitory Activity Against HIV RT

| Compound | IC50 (µM) | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| NVP | 0.13 | 6.7 | 14353 |

| Compound D | 0.63 | 3.1 | 31798 |

The selectivity index indicates that these compounds are not only effective at inhibiting viral replication but also exhibit low cytotoxicity towards host cells . This characteristic makes them potential candidates for further development in antiviral therapies.

Anticancer Activity

The anticancer properties of tetrahydropyrimidine derivatives have also been extensively studied. Research has shown that these compounds can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity Data

| Compound | Cancer Cell Line | CC50 (nM) | Apoptosis Induction (%) |

|---|---|---|---|

| Nifetepimine | Triple Negative Breast Cancer (TNBC) | 98576 | 70 |

| Compound E | HeLa Cells | >10000 | Not Calculated |

The mechanism of action appears to involve the activation of apoptotic pathways and modulation of cellular stress responses . This suggests that this compound could be a valuable lead in cancer therapeutics.

Case Studies

A notable case study involved the synthesis and evaluation of various tetrahydropyrimidine derivatives where Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo was identified as one of the most potent compounds in terms of both antimicrobial and anticancer activities. The study utilized a structure–activity relationship (SAR) approach to determine how modifications to the core structure influenced biological efficacy.

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

The compound is synthesized via the Biginelli reaction , a one-pot condensation of 2-nitrobenzaldehyde, a β-keto ester (e.g., ethyl acetoacetate), and a urea derivative (e.g., 1-ethylurea) under acidic conditions (HCl or Lewis acids). Post-synthesis esterification introduces the propyl group at the 5-carboxylate position .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

Key methods include:

- 1H/13C NMR : Identifies substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for the nitro group) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹ for ester and ketone groups) .

- Mass Spectrometry : Validates molecular weight via ESI-MS (expected [M+H]+ at m/z 375.3) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis. Thermal decomposition begins at 180°C, necessitating avoidance of prolonged heating above 150°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?

Regioselectivity is enhanced using Lewis acids (e.g., FeCl₃) to activate the aldehyde, directing substitution at the pyrimidine’s 4-position. Aprotic solvents (THF) minimize side reactions, while stepwise heating (60°C → 80°C) improves yields by 15–20% .

Q. How should contradictions between theoretical and observed NMR shifts in the 4-aryl group be resolved?

Variable-temperature NMR (VT-NMR) reveals restricted rotation of the ortho-nitroaryl group. DFT calculations (B3LYP/6-311+G(d,p)) model conformers, aligning predicted shifts with experimental data (±0.3 ppm) .

Q. What computational methods predict the biological activity of dihydropyrimidine derivatives?

Q. What crystallization strategies yield X-ray quality crystals?

Slow evaporation from ethyl acetate/hexane (1:3) at 4°C produces plate-like crystals. For hydrates, methanol/water (9:1) systems form monoclinic crystals (Z'=2), as seen in analogous structures .

Q. How can racemization at the C4 chiral center be mitigated during synthetic modifications?

Chiral auxiliaries (e.g., Evans oxazolidinones) stabilize configuration during alkylation. Kinetic resolution via lipase-catalyzed ester hydrolysis (CAL-B, hexane/water) achieves >90% enantiomeric excess .

Methodological Notes

- Data Contradiction Analysis : Compare experimental NMR shifts with DFT-predicted values to identify conformational dynamics .

- Biological Activity Prediction : Combine docking with MD simulations (AMBER, 50 ns trajectories) to assess binding stability .

- Safety Protocols : Adhere to P201/P202 guidelines for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.